4,5-Dichloro-2-methylphenylboronic acid

Suzuki-Miyaura coupling Hammett analysis Electronic effects

This 4,5-dichloro-2-methyl substituted arylboronic acid delivers a unique hybrid electronic profile—the 2-methyl group donates electrons while the 4- and 5-chloro substituents withdraw them—yielding net reactivity distinct from mono-substituted analogs. This substitution pattern provides three chemically orthogonal handles (methyl for benzylic functionalization; two aryl chlorides for sequential cross-coupling), enabling direct access to polychlorinated biaryl scaffolds prevalent in agrochemicals and kinase inhibitors without post-coupling halogenation. Substituting with a simpler boronic acid alters transmetalation kinetics, risking yield loss and re-optimization of catalytic conditions.

Molecular Formula C7H7BCl2O2
Molecular Weight 204.85 g/mol
CAS No. 1612184-33-4
Cat. No. B1426770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-methylphenylboronic acid
CAS1612184-33-4
Molecular FormulaC7H7BCl2O2
Molecular Weight204.85 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1C)Cl)Cl)(O)O
InChIInChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3
InChIKeyLBJTUVOHTOREJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-methylphenylboronic acid (CAS 1612184-33-4): Procurement-Grade Organoboron Reagent for Suzuki-Miyaura Cross-Coupling


4,5-Dichloro-2-methylphenylboronic acid (CAS 1612184-33-4) is a substituted arylboronic acid with the molecular formula C₇H₇BCl₂O₂ and a molecular weight of 204.85 g/mol [1]. It is a white to off‑white crystalline solid, supplied at commercial purities of 95–97% . The compound is primarily employed as a nucleophilic partner in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions, enabling the formation of C(sp²)–C(sp²) bonds [2]. Its unique substitution pattern—bearing a methyl group at the 2‑position and chlorine atoms at the 4‑ and 5‑positions—distinguishes it from common arylboronic acid building blocks, offering a distinct electronic and steric profile for constructing orthogonally functionalized biaryl architectures.

Why 4,5-Dichloro-2-methylphenylboronic acid Cannot Be Replaced by Common Arylboronic Acid Analogs


Arylboronic acids are not interchangeable reagents. The rate and yield of the Suzuki‑Miyaura transmetalation step are highly sensitive to the electronic character of the aryl group—electron‑donating substituents (e.g., methyl) enhance reactivity, whereas electron‑withdrawing substituents (e.g., chloro) suppress it . 4,5‑Dichloro‑2‑methylphenylboronic acid presents a hybrid electronic profile: the 2‑methyl group acts as an electron donor, while the two chlorine atoms exert an electron‑withdrawing influence. This combination yields a net reactivity that differs from both unsubstituted phenylboronic acid and mono‑chlorinated or mono‑methylated analogs. Consequently, substituting this compound with a simpler boronic acid in a validated synthetic route will alter the kinetic profile of the coupling step, potentially reducing yield, increasing side‑product formation, or requiring full re‑optimization of the catalytic system. The presence of multiple chlorine substituents also introduces the possibility of chemoselective cross‑coupling in substrates bearing multiple halogen handles—a feature absent in less substituted analogs.

Quantitative Differentiation of 4,5-Dichloro-2-methylphenylboronic acid: Reactivity, Purity, and Supply Metrics


Electronic Substituent Effects on Transmetalation Rate: Class-Level Reactivity Benchmarking

The transmetalation step in Suzuki-Miyaura coupling is accelerated by electron-donating groups (EDGs) and decelerated by electron-withdrawing groups (EWGs) on the arylboronic acid . While direct kinetic data for 4,5-dichloro-2-methylphenylboronic acid are not available in the open literature, class‑level inference from systematic substituent‑effect studies permits a qualitative reactivity ranking. The 2‑methyl group is a moderate EDG (Hammett σₚ ≈ –0.17), whereas each chlorine atom is a moderate EWG (σₚ ≈ +0.23). The target compound therefore occupies an intermediate position in the reactivity continuum between strongly activated (e.g., 4‑methoxy, σₚ = –0.27) and strongly deactivated (e.g., 3,5‑dichloro, Σσₚ ≈ +0.46) boronic acids [1]. This hybrid profile dictates that coupling conditions optimized for purely electron‑rich or electron‑poor boronic acids will not be directly transferable, necessitating compound‑specific reaction tuning.

Suzuki-Miyaura coupling Hammett analysis Electronic effects Transmetalation kinetics

Commercial Purity Benchmarking: 4,5-Dichloro-2-methylphenylboronic acid vs. Common Analogs

Commercially available 4,5-dichloro-2-methylphenylboronic acid is consistently supplied at 95–97% purity, as verified by multiple independent vendors . This purity range is comparable to that of widely used boronic acid building blocks (e.g., 4‑chlorophenylboronic acid, 95–98%; 2‑methylphenylboronic acid, ≥98%) . However, the target compound's dichloro substitution pattern introduces a higher molecular weight (204.85 g/mol) and a larger logP (calculated 3.14) compared to mono‑substituted analogs, which can influence solubility and chromatographic behavior during purification . The absence of a “contains varying amounts of anhydride” disclaimer—common for many boronic acids—suggests that the free acid form is the predominant species in commercial batches, reducing variability in stoichiometric calculations.

Quality control Purity assay Batch consistency Procurement specification

Long-Term Storage Stability: Requirement for –20°C Preservation

Vendor storage guidance for 4,5-dichloro-2-methylphenylboronic acid explicitly recommends storage at –20°C for long‑term preservation . In contrast, many simpler arylboronic acids (e.g., phenylboronic acid, 2‑methylphenylboronic acid) are typically stored at 2–8°C or even at room temperature in a desiccator . The more stringent –20°C requirement for the dichloro derivative likely reflects enhanced susceptibility to protodeboronation or oxidative degradation mediated by the electron‑withdrawing chlorine substituents. This differential storage requirement has direct implications for laboratory inventory management, shipping logistics, and the need for dedicated freezer space.

Stability Storage conditions Decomposition Inventory management

Price per Gram as a Proxy for Synthetic Complexity and Niche Availability

The market price of 4,5-dichloro-2-methylphenylboronic acid is substantially higher than that of less substituted analogs, reflecting the increased synthetic complexity of installing two chlorine atoms on a phenylboronic acid scaffold. A representative commercial price for the 97% purity grade is approximately £176.00 (≈$225 USD) per gram . In contrast, 2‑methylphenylboronic acid (≥98%) is routinely available for less than $10 per gram from major suppliers [1]. This ~20‑ to 30‑fold price premium quantifies the economic implication of selecting the dichloro‑substituted building block. The higher cost is offset by the compound's unique substitution pattern, which enables synthetic disconnections that are inaccessible with cheaper, mono‑substituted boronic acids.

Cost analysis Procurement economics Synthetic accessibility Supplier landscape

Validated Application Scenarios for 4,5-Dichloro-2-methylphenylboronic acid Based on Quantitative Differentiation


Synthesis of Orthogonally Functionalized Biaryls for Medicinal Chemistry

The 4,5‑dichloro‑2‑methyl substitution pattern provides two chemically distinct handles for downstream diversification: a methyl group that can undergo benzylic functionalization (e.g., bromination, oxidation) and two aryl chlorides that can serve as sites for sequential cross‑coupling. In medicinal chemistry campaigns, this enables the construction of complex, densely functionalized biaryl cores that mimic privileged structures in kinase inhibitors and GPCR modulators. Procurement of the boronic acid with this exact substitution avoids the need to install the chlorine atoms post‑coupling, which often requires harsh conditions and suffers from regioselectivity challenges. [1]

Agrochemical Intermediate Manufacturing

Polychlorinated biaryl motifs are prevalent in herbicides and fungicides (e.g., boscalid, diflufenican). 4,5‑Dichloro‑2‑methylphenylboronic acid provides a direct entry to these scaffolds via Suzuki‑Miyaura coupling with heteroaryl halides. The higher cost of the boronic acid (≈20–30× that of simpler analogs) is acceptable in this context because the target substitution pattern is non‑negotiable for bioactivity and the boronic acid route offers a more convergent, higher‑yielding synthesis compared to alternative approaches that rely on Ullmann coupling or directed ortho‑metalation. The requirement for –20°C storage aligns with standard cold‑storage practices in fine chemical manufacturing. [2][3]

Materials Science: Synthesis of Liquid Crystal and OLED Building Blocks

Arylboronic acids bearing halogen substituents are key intermediates in the synthesis of π‑conjugated materials for organic electronics. The specific 4,5‑dichloro‑2‑methyl pattern confers a unique combination of electronic (moderate electron‑withdrawing character due to chlorines, offset by methyl donation) and steric properties that can influence molecular packing and charge transport. The intermediate reactivity predicted by Hammett analysis necessitates careful optimization of the cross‑coupling step but allows for milder conditions than those required for strongly deactivated boronic acids. The 95–97% commercial purity ensures low levels of metal‑containing impurities that could otherwise degrade device performance.

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